1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound is a hybrid heterocyclic system featuring a pyrrolo[3,4-d][1,2,3]triazole core fused with a 1,2,4-oxadiazole moiety. The structure includes a 4-chlorophenyl group at the 3-position of the oxadiazole ring and a 3,4-dimethoxyphenyl substituent at the 5-position of the pyrrolo-triazole scaffold. Its synthesis typically involves 1,3-dipolar cycloaddition between azidomethyl oxadiazoles and maleimide derivatives, as described in analogous protocols for related dihydropyrrolo-triazole diones . The compound’s design leverages bioisosteric principles to enhance metabolic stability and target affinity, with the oxadiazole ring contributing to π-π stacking interactions and the dimethoxyphenyl group modulating electronic properties .
Properties
IUPAC Name |
3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O5/c1-31-14-8-7-13(9-15(14)32-2)28-20(29)17-18(21(28)30)27(26-24-17)10-16-23-19(25-33-16)11-3-5-12(22)6-4-11/h3-9,17-18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHMTZKDHOTNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the chlorophenyl group, and the construction of the pyrrolo[3,4-d][1,2,3]triazole core. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Pyrrolo[3,4-d][1,2,3]triazole Derivatives with Varied Aryl Substituents
Compound A : 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-nitrophenyl)-pyrrolo-triazole-4,6-dione
- Structural Differences : Replaces the 4-chlorophenyl and 3,4-dimethoxyphenyl groups with 4-fluorophenyl and 4-nitrophenyl, respectively.
- Activity: Exhibits reduced anti-protozoal activity (IC₅₀ = 8.2 µM against Trypanosoma brucei) compared to the target compound (IC₅₀ = 3.5 µM), highlighting the importance of electron-donating methoxy groups for potency .
Compound B : 1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dichlorophenyl)-pyrrolo-triazole-4,6-dione
- Structural Differences : Substitutes chlorine with bromine on the oxadiazole ring and replaces dimethoxy with dichloro on the aryl group.
- Activity : Shows comparable cytotoxicity (IC₅₀ = 2.8 µM vs. HepG2) but higher lipophilicity (LogP = 3.9 vs. 2.7), suggesting trade-offs between bioavailability and efficacy .
Triazole-Oxadiazole Hybrids with Modified Cores
Compound C: 5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-pyrrolo[3,4-d]isoxazole-4,6-dione
- Structural Differences: Replaces the triazole core with isoxazole and introduces dimethylamino and methyl groups.
- Activity : Demonstrates moderate anti-inflammatory activity (IC₅₀ = 12.4 µM for COX-2 inhibition) but lacks the protozoal activity observed in the target compound, underscoring the triazole ring’s role in targeting parasitic enzymes .
Compound D : 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-dihydro-pyrazolo[3,4-d]triazine
- Structural Differences : Substitutes the pyrrolo-triazole with a pyrazolo-triazine core.
- Activity : Exhibits potent kinase inhibition (IC₅₀ = 0.9 µM for EGFR) but lower solubility (0.05 mg/mL vs. 0.3 mg/mL for the target compound), emphasizing the pyrrolo-triazole scaffold’s balance between potency and physicochemical properties .
Triazole Derivatives with Click Chemistry Modifications
Compound E : Erlotinib-1,2,3-triazole conjugates
- Structural Differences : Attaches a triazole ring to erlotinib’s terminal alkyne via Cu-catalyzed azide-alkyne cycloaddition (CuAAC).
- Activity: Shows enhanced IDO1 inhibitory activity (IC₅₀ = 0.7 µM) compared to non-triazole erlotinib derivatives (IC₅₀ = 5.2 µM), illustrating the triazole’s utility in improving target engagement .
Key Research Findings and Data Tables
Table 1: Anti-Parasitic and Cytotoxic Activities of Selected Analogues
| Compound | Anti-T. brucei IC₅₀ (µM) | HepG2 Cytotoxicity IC₅₀ (µM) | LogP |
|---|---|---|---|
| Target Compound | 3.5 | 1.71 | 2.7 |
| Compound A | 8.2 | 4.3 | 2.1 |
| Compound B | 4.1 | 2.8 | 3.9 |
| Compound C | >50 | 17.8 | 3.2 |
| Compound D | N/A | 0.9 | 4.5 |
Table 2: Pharmacokinetic Parameters
| Compound | Solubility (mg/mL) | Plasma Protein Binding (%) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Target Compound | 0.3 | 88 | 45 |
| Compound B | 0.1 | 92 | 28 |
| Compound E | 0.6 | 75 | 62 |
Mechanistic and Structural Insights
- Core Rigidity : The pyrrolo-triazole system’s fused rings restrict conformational flexibility, improving binding to parasitic proteases while maintaining metabolic stability .
- Click Chemistry Derivatives : Triazole-linked compounds (e.g., Compound E) demonstrate how modular synthesis can fine-tune selectivity for human vs. parasitic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
